molecular formula C10H11N B078091 1-Ethyl-1H-indole CAS No. 10604-59-8

1-Ethyl-1H-indole

Cat. No.: B078091
CAS No.: 10604-59-8
M. Wt: 145.2 g/mol
InChI Key: QRRKZFCXXBFHSV-UHFFFAOYSA-N
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Description

1-Ethyl-1H-indole (CAS: 10604-59-8) is an alkyl-substituted indole derivative with the molecular formula C₁₀H₁₁N and a molecular weight of 145.20 g/mol. Key physicochemical properties include a boiling point of 253.5°C, density of 0.99 g/cm³, and a logP value of 2.66, indicating moderate lipophilicity . Its synthesis often involves alkylation reactions; for example, reacting indole with ethylating agents under basic conditions yields the compound with ~50% efficiency, as confirmed by NMR and HRMS data .

This compound is utilized in medicinal chemistry for designing enzyme inhibitors (e.g., autotaxin inhibitors) and cytotoxic agents , though it exhibits specific hazards, including skin/eye irritation and respiratory toxicity (GHS classification: H302, H315, H319, H335) . Storage recommendations vary, with some sources advising refrigeration (2–8°C) and others suggesting room-temperature storage under dry, dark conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-indole can be synthesized through the reaction of indole with ethyl bromide. This reaction typically occurs in an inert solvent, such as ethanol or methanol, and is catalyzed by a base like potassium carbonate. The reaction mixture is heated under reflux conditions to facilitate the formation of this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

1-Ethyl-1H-indole undergoes various chemical reactions, including:

Oxidation:

  • This compound can be oxidized using reagents like potassium permanganate or chromium trioxide. The oxidation typically occurs at the ethyl group, leading to the formation of 1-ethylindole-2-carboxylic acid.

Reduction:

  • Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst. This reaction reduces the indole ring, forming 1-ethylindoline.

Substitution:

Scientific Research Applications

Pharmaceutical Development

1-Ethyl-1H-indole serves as a crucial intermediate in synthesizing pharmaceutical compounds, especially those targeting neurological disorders. Its unique structure allows for enhanced drug efficacy and specificity, making it a valuable building block in medicinal chemistry.

Case Study: Anticancer Properties

Recent studies have identified derivatives of indole, such as 3-bromo-1-ethyl-1H-indole (BEI), demonstrating promising anticancer activities. BEI exhibited selective cytotoxicity against various cancer cell lines, suggesting potential for developing new anticancer agents superior to existing therapies .

Organic Synthesis

In organic synthesis, this compound is utilized to create complex organic molecules. It acts as a versatile building block for chemists aiming to develop new materials and compounds.

Synthesis Techniques

  • Multicomponent Reactions: Recent advancements have shown that indoles can be synthesized through multicomponent reactions involving aldehydes and dicarbonyl compounds, yielding diverse heterocycles .
  • One-Pot Reactions: Techniques such as one-pot cyclocondensation have been employed to synthesize novel indole derivatives with potential biological activities .

Fluorescent Probes

The compound is also used in designing fluorescent probes for biological imaging. These probes enable researchers to visualize cellular processes with high precision, facilitating advancements in biological research.

Material Science

In material science, this compound contributes to developing advanced materials like polymers and nanomaterials. These materials are essential in electronics and nanotechnology due to their unique properties.

Research in Natural Products

This compound plays a role in studying natural products, aiding the discovery of new bioactive compounds with therapeutic benefits. Its structural characteristics allow it to mimic various protein structures, enhancing its potential in drug development.

Data Table: Applications of this compound

Application AreaDescriptionKey Findings/References
Pharmaceutical DevelopmentIntermediate in drug synthesis for neurological disordersEnhanced drug efficacy (Chem-Impex)
Organic SynthesisBuilding block for complex organic moleculesMulticomponent reactions yield diverse products (PMC)
Fluorescent ProbesUsed in biological imaging for cellular processesHigh precision visualization (Chem-Impex)
Material ScienceDevelopment of polymers and nanomaterials for electronicsEssential properties for advanced applications (Chem-Impex)
Natural Products ResearchDiscovery of bioactive compounds with therapeutic benefitsMimics protein structures (PMC)

Mechanism of Action

The mechanism of action of 1-Ethyl-1H-indole and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, some derivatives may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact pathways and molecular targets can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison with Similar Indole Derivatives

Structural and Physicochemical Properties

The table below compares 1-ethyl-1H-indole with structurally related compounds:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) logP Key Applications/Notes
This compound 10604-59-8 C₁₀H₁₁N 145.20 253.5 2.66 ATX inhibitors, cytotoxic agents
1-Methyl-1H-indole 603-76-9 C₉H₉N 131.18 245–247 2.21 Intermediate in organic synthesis
1H-Indole (parent) 120-72-9 C₈H₇N 117.15 253–254 2.14 Natural precursor; fragrance industry
2-(Phenylethynyl)-1H-indole N/A C₁₆H₁₁N 217.27 N/A 3.89 High-yield synthesis (94%) via Sonogashira coupling

Key Observations :

  • Substituent Position : 2-substituted derivatives (e.g., 2-(phenylethynyl)-1H-indole) exhibit distinct electronic properties due to conjugation with the indole ring, affecting reactivity and biological activity .

Biological Activity

1-Ethyl-1H-indole is a compound that belongs to the indole family, which is known for its diverse biological activities. This article provides a comprehensive overview of the biological properties associated with this compound, focusing on its anticancer, antimicrobial, and antioxidant activities, as well as its potential applications in pharmaceutical chemistry.

Overview of Indole Compounds

Indoles are heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their ability to interact with various biological targets. The indole scaffold is prevalent in numerous natural products and synthetic drugs, exhibiting a wide range of pharmacological effects including antiviral, antifungal, anti-inflammatory, and anticancer activities .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, the compound 3-bromo-1-ethyl-1H-indole (BEI) has been shown to possess substantial selective cytotoxicity against cancer cell lines. In an experimental setup using MTT assays, BEI demonstrated a significant decrease in the percentage of viable cancer cells compared to control groups .

Case Study: Cytotoxicity of BEI

Cell Line IC50 (µM) Control Viability (%) BEI Viability (%)
MCF-7 (Breast Cancer)15.210030
A549 (Lung Cancer)12.510025
HeLa (Cervical Cancer)10.810020

The data indicates that BEI exhibits promising cytotoxic effects across multiple cancer cell lines, suggesting its potential as a lead compound for developing new anticancer therapies .

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been explored. In particular, BEI showed moderate antimicrobial activity against various pathogens such as Aspergillus niger and Phytophthora erythrospora. The compound's effectiveness was evaluated through standard antimicrobial susceptibility tests, where it displayed a notable inhibition zone compared to control substances .

Antimicrobial Efficacy Table

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Aspergillus niger50
Phytophthora erythrospora75
Staphylococcus aureus100

These findings indicate that modifications to the indole structure can enhance its antimicrobial properties, making it a candidate for further development in treating infections .

Antioxidant Activity

The antioxidant activity of indole derivatives is another area of interest. Research indicates that while BEI showed reduced total antioxidant activity compared to standard antioxidants like Trolox, it still exhibited some level of protective effects against oxidative stress in cellular models. This suggests that while not the most potent antioxidant, it may contribute to overall cellular health when used in conjunction with other compounds .

Molecular Mechanisms

Molecular docking studies have provided insights into the mechanisms by which this compound and its derivatives exert their biological effects. These studies suggest that these compounds can interact with various enzymes and receptors involved in cancer progression and microbial resistance. For example, BEI has been shown to inhibit glutathione S-transferase isozymes, which play a role in detoxification processes within cells .

Q & A

Basic Research Questions

Q. How can the molecular structure of 1-ethyl-1H-indole be reliably determined for research validation?

Methodological Answer:

  • X-ray crystallography : Use SHELXL (or SHELXTL) for small-molecule refinement to resolve bond lengths, angles, and electron density maps. Validate results against SHELX's error-checking protocols to minimize systematic errors .
  • Spectroscopic techniques : Combine 1H^1H-NMR, 13C^{13}C-NMR, and FT-IR to confirm substituent positions (e.g., ethyl group at N1). Cross-reference with computational models (DFT calculations) for electronic structure validation .
  • Key Data : Melting point (105°C) and solubility profiles (non-polar solvents) can aid in crystallization attempts .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Mitigation : Use P95/P1 respirators for particulate exposure and OV/AG/P99 cartridges for vapor protection. Wear nitrile gloves and chemical-resistant suits to avoid skin irritation (GHS H315/H319) .
  • Storage : Maintain at 2–8°C in airtight containers to prevent degradation .
  • Emergency Response : For accidental ingestion, immediate oral rinsing and medical consultation are critical (H302/H335) .

Q. How can researchers optimize synthetic yields of this compound?

Methodological Answer:

  • Palladium-Catalyzed Routes : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) with 1H-indole precursors and ethyl halides. Optimize reaction conditions (temperature, solvent polarity) to minimize byproducts .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol .
  • Analytical Validation : Monitor reaction progress via TLC and confirm purity via HPLC (>98%) .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectral data for this compound derivatives?

Methodological Answer:

  • Error Analysis : Verify sample purity (e.g., via GC-MS) to rule out contamination. Re-examine NMR solvent effects (e.g., deuterochloroform vs. DMSO) that may shift peaks .
  • Cross-Validation : Compare experimental IR stretching frequencies (C–H aromatic vs. aliphatic) with DFT-simulated spectra. Use crystallographic data (SHELXL) to resolve ambiguities in substituent positioning .
  • Case Study : Discrepancies in 1H^1H-NMR integration ratios may arise from dynamic proton exchange; use variable-temperature NMR to confirm .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in medicinal chemistry?

Methodological Answer:

  • Systematic Substitution : Introduce functional groups (e.g., nitro, hydroxyl) at C2/C3 positions and assess bioactivity (e.g., enzyme inhibition). Use SAR tables to correlate electronic effects (Hammett constants) with potency .
  • In Silico Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities for target proteins (e.g., kinases). Validate with in vitro assays .
  • Data Interpretation : Address conflicting SAR results by analyzing steric vs. electronic contributions using X-ray crystallography of ligand-protein complexes .

Q. How can researchers address gaps in toxicological data for this compound?

Methodological Answer:

  • In Vivo/In Vitro Studies : Conduct acute toxicity assays (OECD 423) to refine GHS classifications (currently Category 4 oral toxicity). Measure LC50 in zebrafish models for aquatic toxicity profiling .
  • Respiratory Irritation : Use murine models to quantify H335 effects (e.g., cytokine release in lung tissue) and compare with structural analogs (e.g., 1-methylindole) .
  • Data Reporting : Adhere to ICH guidelines for reproducibility, including detailed exposure protocols and statistical analysis of dose-response curves .

Q. What crystallographic challenges arise in analyzing this compound polymorphs?

Methodological Answer:

  • Twinning/Disorder : Use SHELXL’s TWIN/BASF commands to model twinned crystals. Apply restraints for disordered ethyl groups to refine occupancy ratios .
  • High-Resolution Data : Collect synchrotron data (λ = 0.7–1.0 Å) to enhance resolution. Validate thermal parameters (B-factors) to distinguish static vs. dynamic disorder .
  • Case Example : Polymorphs with differing melting points (e.g., 105°C vs. 98°C) require DSC and PXRD to confirm structural variations .

Q. Methodological Guidelines for Data Reporting

  • Tables : Include raw crystallographic data (unit cell parameters, R-factors) and SAR bioactivity metrics (IC50, logP) .
  • Ethical Compliance : For toxicological studies, document informed consent protocols and IACUC approvals .
  • Software Citations : Acknowledge SHELX programs (for crystallography) and Gaussian (for DFT) in methods sections .

Properties

IUPAC Name

1-ethylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-2-11-8-7-9-5-3-4-6-10(9)11/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRKZFCXXBFHSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10293941
Record name 1-Ethyl-1H-indole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10604-59-8
Record name N-Ethylindole
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Ethyl-1H-indole
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Ethyl-1H-indole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ETHYLINDOLE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods I

Procedure details

To a solution of indole product in Example 38 (150 mg, 0.572 mmol) and diethyl oxalate (92 mg, 0.63 mmol) in DMF (5 mL), potassium tert-butoxide (71 mg, 0.63 mmol) was added in one portion at room temperature under nitrogen. The reaction mixture was warmed to reflux under nitrogen for 1 h and then was cooled down to room temperature. The mixture was diluted with water (50 mL) and extracted (3×) with methylene chloride. The combined organic layers were washed with brine, dried over Na2SO4, filtered and concentrated in vacuo. The residue was purified by chromatography (SiO2, EtOAc/hexanes, 1:1) to afford the N-ethyl-indole, Example 38, (144 mg, 86%): 1H NMR (500 MHz, CDCl3) δ 7.18-7.28 (m, 5H), 7.09 (d, J=3.2 Hz, 1H), 7.07 (d, J=8.5 Hz, 1H), 6.71 (d, J=8.5 Hz, 1H), 6.42 (dd, J=3.2, <1 Hz, 1H), 4.36 (t, J=8.0, 5.4 Hz, 1H), 4.12 (q, J=7.3 Hz, 2H), 4.00 (d, J=15.1 Hz, 1H), 3.85 (d, J=15.1 Hz, 1H), 3.07 (dd, J=11.3, 5.4 Hz, 1H), 2.66 (dd, J=11.3, 8.0 Hz, 1H), 2.50 (s, 3H), 1.44 (t, J=7.3 Hz, 3H).
Quantity
0 (± 1) mol
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Name
Example 38
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150 mg
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92 mg
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71 mg
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5 mL
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50 mL
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Synthesis routes and methods II

Procedure details

The title compound was prepared according to general procedure A described in Scheme 1 from indole and bromoethane. The crude material was used directly without further purification
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.